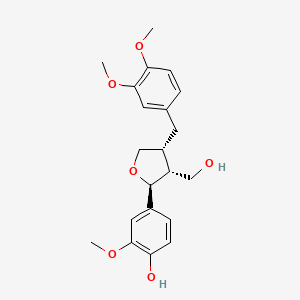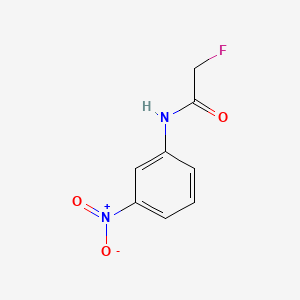![molecular formula C5F11SO2N(C2H5)CH2COOH<br>C9H8F11NO4S B13417649 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- CAS No. 68957-31-3](/img/structure/B13417649.png)
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-: is a chemical compound with the molecular formula C9H7F11NO4S . This compound is known for its unique structure, which includes a glycine backbone modified with an ethyl group and an undecafluoropentylsulfonyl group. The presence of fluorine atoms in its structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with glycine and undecafluoropentylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions and optimize yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms in the undecafluoropentyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of fluorinated compounds.
Mecanismo De Acción
The mechanism of action of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and proteins. The undecafluoropentylsulfonyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The compound’s fluorine atoms also contribute to its unique binding properties and stability.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-: A similar compound with a trifluoromethylsulfonyl group instead of an undecafluoropentylsulfonyl group.
Glycine, N-ethyl-N-[(pentafluoroethyl)sulfonyl]-: Contains a pentafluoroethylsulfonyl group.
Glycine, N-ethyl-N-[(heptafluoropropyl)sulfonyl]-: Features a heptafluoropropylsulfonyl group.
Uniqueness
Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]- is unique due to the presence of the undecafluoropentyl group, which imparts higher hydrophobicity and stability compared to its shorter-chain analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions and chemical stability.
Propiedades
Número CAS |
68957-31-3 |
|---|---|
Fórmula molecular |
C5F11SO2N(C2H5)CH2COOH C9H8F11NO4S |
Peso molecular |
435.21 g/mol |
Nombre IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C9H8F11NO4S/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h2-3H2,1H3,(H,22,23) |
Clave InChI |
MJELJHFNXRAPHF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
